molecular formula C21H15NO5S B2528524 (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate CAS No. 896804-08-3

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate

Cat. No. B2528524
CAS RN: 896804-08-3
M. Wt: 393.41
InChI Key: QJXUPVDQFUVIIO-NDENLUEZSA-N
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Description

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C21H15NO5S and its molecular weight is 393.41. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Novel Triarylmethane Structures

The compound’s unique substitution cascade, involving 4-methylpyridine acting as a carbon nucleophile in an unusual SNAr process, leads to the formation of a novel triarylmethane structure. This transformation highlights an efficient entry to complex architectures containing both substituted phenyl and pyridyl aromatics . Researchers are exploring its potential as a building block for organic synthesis and the creation of diverse molecular scaffolds.

Antimicrobial and Antiviral Properties

Given the compound’s aromatic and heterocyclic nature, it may exhibit antimicrobial and antiviral activity. Similar pyridine derivatives have been investigated for their effectiveness against various pathogens . Further studies could explore its potential as a new class of antimicrobial agents.

Antitumor and Antifibrotic Applications

Compounds containing pyridine and benzofuran moieties have shown promise as antitumor agents. The planar structure of this compound, combined with its unique substitution pattern, could contribute to its antitumor activity. Additionally, pyrimidine derivatives (such as the pyrimidin-4-yl moiety in this compound) have been associated with antifibrotic effects . Investigating its impact on tumor cells and fibrotic processes is warranted.

Protein Kinase Inhibition

The central cycle of this compound can be opened to yield (pyridin-4-yl)(pyrimidin-4-yl)methane derivatives. These derivatives were evaluated against a panel of protein kinases. Interestingly, the planar pyrido[3,4-g]quinazoline tricyclic system was crucial for maintaining protein kinase inhibitory potency. Researchers may explore its potential as a kinase inhibitor scaffold .

Pyrazole-Bearing Compounds

Considering its structure, this compound could serve as a precursor for pyrazole-bearing derivatives. Pyrazoles are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . Researchers might investigate its potential in these therapeutic areas.

Fused Pyrazolo-Thiazole Systems

The compound’s pyridine and pyrimidine moieties could be utilized in the synthesis of fused pyrazolo-thiazole systems. Such systems have attracted interest due to their biological activities. Researchers could explore annulation strategies to create novel heterocyclic compounds .

properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO5S/c1-14-2-5-17(6-3-14)28(24,25)27-16-4-7-18-19(13-16)26-20(21(18)23)12-15-8-10-22-11-9-15/h2-13H,1H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXUPVDQFUVIIO-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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